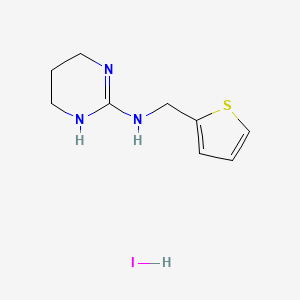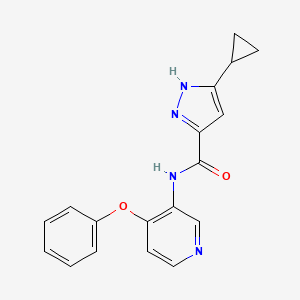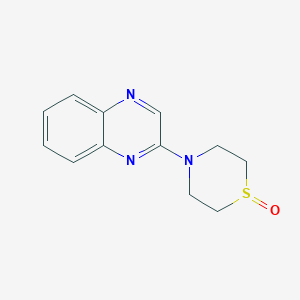
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide, also known as THP-TM, is a chemical compound with potential therapeutic applications. It is a member of the tetrahydropyrimidine family of compounds, which have been studied extensively for their biological activities. THP-TM has been synthesized and studied for its potential as a therapeutic agent, particularly for its ability to interact with certain receptors in the body.
作用机制
The mechanism of action of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide is not fully understood, but it is believed to involve interactions with certain receptors in the body. N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has been shown to have activity at the dopamine D3 receptor, where it acts as a partial agonist. It has also been shown to have activity at the sigma-1 receptor, where it acts as an agonist. The exact mechanism of action of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide at these receptors is still under investigation.
Biochemical and Physiological Effects
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has been shown to have several biochemical and physiological effects. It has been shown to have activity at the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has also been shown to have activity at the sigma-1 receptor, which is involved in pain and neuroprotection. The exact biochemical and physiological effects of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide are still under investigation.
实验室实验的优点和局限性
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and has been produced in high yields. It has also been shown to have activity at several receptors in the body, making it a potentially useful tool for studying these receptors. However, N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has several limitations for lab experiments. Its exact mechanism of action is still under investigation, and its potential therapeutic applications are still being explored.
未来方向
There are several potential future directions for research on N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide. One direction is to further investigate its mechanism of action at the dopamine D3 and sigma-1 receptors. This could lead to a better understanding of the neurological disorders that these receptors are involved in, and could lead to the development of new therapeutic agents. Another direction is to investigate the potential therapeutic applications of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide, particularly for neurological disorders. This could involve preclinical and clinical trials to determine its safety and efficacy in humans. Overall, N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide is a promising compound with potential applications in several areas of research.
合成方法
The synthesis of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide involves several steps, including the reaction of 2-thiophenemethanol with 1,3-dibromopropane, followed by the reaction with guanidine. The resulting compound is then reacted with hydroiodic acid to produce the hydroiodide salt of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide. The synthesis of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has been optimized to produce high yields of the compound, and has been reported in several scientific publications.
科学研究应用
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has been studied for its potential as a therapeutic agent, particularly for its ability to interact with certain receptors in the body. It has been shown to have activity at the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has also been shown to have activity at the sigma-1 receptor, which is involved in pain and neuroprotection.
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.HI/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9;/h1,3,6H,2,4-5,7H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSWHZQYPMFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCC2=CC=CS2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)
![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)